(4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid
Description
This boronic acid derivative features a phenyl ring substituted with a methoxy group at position 4, a sulfamoyl group at position 3, and a boronic acid moiety at position 1. The sulfamoyl group is further modified with a (4-methoxycyclohexyl)methyl substituent, enhancing its steric bulk and lipophilicity.
Properties
IUPAC Name |
[4-methoxy-3-[(4-methoxycyclohexyl)methylsulfamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO6S/c1-22-13-6-3-11(4-7-13)10-17-24(20,21)15-9-12(16(18)19)5-8-14(15)23-2/h5,8-9,11,13,17-19H,3-4,6-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZCBXVOCRVGCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCC(CC2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The synthesis typically proceeds through the following key steps:
Step 1: Preparation of the Sulfamoyl Intermediate
The sulfamoyl group is introduced by reacting an amine derivative of 4-methoxycyclohexylmethylamine with a sulfamoyl chloride or equivalent reagent to yield the N-((4-methoxycyclohexyl)methyl)sulfamoyl intermediate.Step 2: Functionalization of the Phenyl Boronic Acid
The boronic acid moiety is introduced or retained on a 4-methoxy-3-substituted phenyl ring, which is then coupled with the sulfamoyl intermediate.Step 3: Coupling of the Sulfamoyl Group to the Phenyl Boronic Acid
This involves nucleophilic substitution or amide bond formation under controlled conditions to attach the sulfamoyl group to the phenyl ring bearing the boronic acid.
Detailed Reaction Conditions and Optimization
Based on related boronic acid derivatives and sulfamoyl functionalizations, the following experimental conditions are recommended and have been optimized for similar compounds:
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Solvent | Anhydrous toluene or acetonitrile | Ensures solubility and reaction efficiency |
| Base | Potassium acetate (KOAc) | Promotes higher conversion rates (~74%) |
| Catalyst | Pd(PPh3)4 (1 mol%) | Facilitates coupling reactions |
| Temperature | 100–120 °C | Reflux conditions for optimal conversion |
| Reaction Time | 12–15 hours | Sufficient for complete conversion |
| Atmosphere | Argon (inert atmosphere) | Prevents oxidation and side reactions |
These conditions are derived from catalytic meta-selective C-H functionalization and Suzuki-type coupling reactions of boronic acids with substituted phenyl rings, adapted for sulfamoyl derivatives.
Experimental Procedure Example
Synthesis of (4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid:
Preparation of N-((4-methoxycyclohexyl)methyl)sulfamoyl chloride intermediate:
- React 4-methoxycyclohexylmethylamine with sulfamoyl chloride in anhydrous dichloromethane at 0 °C under argon.
- Stir for 2 hours, then warm to room temperature and continue stirring for 4 hours.
Coupling with 4-methoxy-3-aminophenylboronic acid:
- Dissolve 4-methoxy-3-aminophenylboronic acid in dry toluene.
- Add potassium acetate and Pd(PPh3)4 catalyst.
- Add the sulfamoyl chloride intermediate dropwise.
- Heat under reflux (110 °C) for 12 hours under argon atmosphere.
-
- Cool reaction mixture, quench with saturated sodium bicarbonate solution.
- Extract organic layer, dry over MgSO4, and concentrate under reduced pressure.
- Purify by silica gel column chromatography using hexane/ethyl acetate gradient.
Analytical Validation and Characterization
- NMR Spectroscopy (1H, 13C): Confirms the presence of aromatic protons, methoxy groups, and sulfamoyl methylene linkages.
- Mass Spectrometry (ESI-TOF): Confirms molecular weight consistent with the target compound.
- HPLC: Ensures purity >95%, retention time consistent with expected polarity.
- IR Spectroscopy: Shows characteristic bands for boronic acid (B–OH), sulfamoyl (S=O), and methoxy (C–O) groups.
Stock Solution Preparation Data
For practical applications, stock solutions of the compound are prepared at various molarities as follows (data adapted from supplier protocols):
| Amount of Compound (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 | 2.7993 | 0.5599 | 0.2799 |
| 5 | 13.9966 | 2.7993 | 1.3997 |
| 10 | 27.9932 | 5.5986 | 2.7993 |
Summary Table of Reaction Optimization Parameters
| Parameter | Tested Range | Optimal Value | Conversion (%) |
|---|---|---|---|
| Base | None, K2CO3, KOAc, CsOAc | KOAc (2 equiv) | 74 |
| Solvent | Toluene, Acetonitrile, DMSO | Toluene | 66 |
| Catalyst Loading | 0–7.5 mol% | 5 mol% Pd(PPh3)4 | 74 |
| Temperature | 25–135 °C | 120 °C | 74 |
| Atmosphere | Argon, Air, Oxygen | Argon | 74 |
| Reaction Time | 0–20 hours | 12–15 hours | 70–74 |
Chemical Reactions Analysis
Types of Reactions
(4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boranes and borohydrides.
Substitution: Substituted sulfamoyl derivatives.
Scientific Research Applications
(4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for proteases and kinases.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity . This interaction is particularly relevant for enzymes with serine or threonine residues in their active sites .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents on the phenyl ring and the sulfamoyl group:
Key Observations :
Physicochemical Properties
- Solubility : Compared to simpler analogs like (4-hydroxyphenyl)boronic acid (), the target compound’s lipophilicity may reduce aqueous solubility, necessitating formulation adjustments for in vivo studies .
- Stability : Boronic acids are prone to protodeboronation. The electron-withdrawing sulfamoyl group may stabilize the boronic acid moiety, as seen in related compounds () .
Biological Activity
(4-Methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid is a complex organoboron compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications in various fields, supported by research findings and data.
Chemical Structure and Properties
The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with methoxy and sulfamoyl groups. Its molecular formula is , and it possesses a CAS number of 1704082-65-4. The presence of the boronic acid moiety is crucial for its biological interactions, particularly in enzyme inhibition.
The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with the active sites of various enzymes. The boronic acid group can interact with serine residues in the active sites of proteases and kinases, leading to inhibition of enzyme activity. This mechanism is significant in the context of cancer therapy and other therapeutic applications.
Anticancer Activity
Research has indicated that (4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid exhibits notable anticancer properties. In vitro studies demonstrate cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), with an IC50 value indicating effective inhibition at low concentrations.
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 18.76 ± 0.62 |
| Healthy Cells | No toxic effect |
These findings suggest that the compound selectively targets cancer cells while sparing healthy cells, a desirable trait for anticancer agents .
Enzyme Inhibition
The compound has been explored for its inhibitory effects on several enzymes:
| Enzyme | IC50 (µg/mL) |
|---|---|
| Acetylcholinesterase | 115.63 ± 1.16 |
| Butyrylcholinesterase | 3.12 ± 0.04 |
| Antiurease | 1.10 ± 0.06 |
| Antithyrosinase | 11.52 ± 0.46 |
These results indicate a strong potential for therapeutic applications in neurodegenerative diseases and metabolic disorders .
Case Studies
A study documented the synthesis and characterization of related boronic compounds, revealing their antioxidant properties alongside anticancer activity. The synthesized derivatives showed significant free radical scavenging ability, suggesting potential applications in oxidative stress-related conditions .
In another investigation, boronic acids were highlighted for their role as proteasome inhibitors, demonstrating effectiveness in halting cell cycle progression in cancer cells, thus inhibiting tumor growth . Such studies underscore the versatility of boronic acids in medicinal chemistry.
Applications in Drug Development
The unique structure of (4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid positions it as a promising candidate for drug development:
- Cancer Therapy : Its ability to inhibit critical enzymes involved in cancer cell proliferation makes it a candidate for targeted therapies.
- Drug Delivery Systems : The boronic acid functionality allows for selective targeting of cancer cells via interactions with glycocalyx components on cell surfaces .
- Biochemical Research : Used as a reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex molecules .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions are required?
The synthesis involves multi-step protocols, including:
- Suzuki-Miyaura cross-coupling to introduce the boronic acid group, using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halide precursors .
- Protection of sulfamoyl and methoxy groups with tert-butyl or benzyl groups to prevent undesired side reactions .
- Purification via reverse-phase HPLC or column chromatography to achieve >95% purity, with critical monitoring of intermediates via TLC (Rf values reported in ).
Q. How is the compound characterized to confirm structural integrity and purity?
Key methods include:
- ¹H/¹³C NMR : Assignments of methoxy (δ ~3.8 ppm), sulfamoyl (δ ~7.2–7.3 ppm), and boronic acid protons (δ ~8.1 ppm) .
- High-resolution mass spectrometry (HRMS) : Exact mass confirmation (e.g., 363.0833812 for related analogs ).
- LC-MS/MS : Quantification of impurities (e.g., residual boronic acid precursors) at <1 ppm sensitivity .
Advanced Research Questions
Q. What strategies optimize the compound’s solubility and stability in biological assays?
- Co-solvents : Use DMSO (≤0.1% v/v) to enhance aqueous solubility while avoiding cytotoxicity .
- pH stability studies : Monitor degradation kinetics at physiological pH (7.4) via UV-Vis or LC-MS, with cyclohexylmethoxy groups improving lipid bilayer penetration .
- Lyophilization : Stabilize the compound for long-term storage in desiccated form .
Q. How does the compound interact with target proteins, and what computational models support these interactions?
- Molecular docking : The boronic acid moiety forms covalent bonds with catalytic serine/threonine residues in proteases (e.g., SARS-CoV-2 Mpro), validated using AutoDock Vina .
- MD simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) and hydrogen-bonding networks with sulfamoyl groups .
- QSAR models : Correlate substituent effects (e.g., methoxy position) with IC50 values in enzyme inhibition assays .
Q. What methodologies address discrepancies in reported bioactivity across studies?
- Orthogonal assays : Compare enzymatic activity (e.g., fluorescence-based protease assays) with cellular viability data (e.g., MTT assays) to rule off-target effects .
- Meta-analysis : Standardize IC50 determination protocols (e.g., fixed ATP concentrations in kinase assays) to reduce variability .
- Structural analogs : Test derivatives (e.g., BD064 ) to isolate contributions of specific functional groups.
Q. How are potential genotoxic impurities controlled during synthesis?
- ICH M7 compliance : LC-MS/MS quantifies impurities (e.g., methyl phenyl boronic acid) at <1 ppm using ion-pair chromatography .
- Solid-phase extraction (SPE) : Removes genotoxic byproducts via C18 cartridges, validated with spike-recovery tests (85–115%) .
- Forced degradation studies : Expose the compound to heat/light and monitor impurity profiles to validate robustness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
